molecular formula C18H18IN3OS B2433014 4-iodo-N-(4-phenylpiperazine-1-carbothioyl)benzamide CAS No. 1024202-13-8

4-iodo-N-(4-phenylpiperazine-1-carbothioyl)benzamide

Cat. No.: B2433014
CAS No.: 1024202-13-8
M. Wt: 451.33
InChI Key: NCXWOYUIWARPJU-UHFFFAOYSA-N
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Description

4-iodo-N-(4-phenylpiperazine-1-carbothioyl)benzamide is a chemical compound with the molecular formula C18H18IN3OS It is characterized by the presence of an iodine atom, a phenylpiperazine moiety, and a benzamide group

Preparation Methods

The synthesis of 4-iodo-N-(4-phenylpiperazine-1-carbothioyl)benzamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

4-iodo-N-(4-phenylpiperazine-1-carbothioyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The iodine atom in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-iodo-N-(4-phenylpiperazine-1-carbothioyl)benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-iodo-N-(4-phenylpiperazine-1-carbothioyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with various biological targets, potentially modulating their activity. The iodine atom and the benzamide group may also contribute to the compound’s overall biological effects by influencing its binding affinity and selectivity .

Biological Activity

4-iodo-N-(4-phenylpiperazine-1-carbothioyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of an iodine atom, a piperazine moiety, and a benzamide structure. The molecular formula is C15H17I N2OS, and it has a molecular weight of approximately 392.27 g/mol. The presence of the iodine atom enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly against certain types of cancer cells. Studies demonstrate that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. The structure-activity relationship (SAR) indicates that modifications to the piperazine and thiourea moieties can enhance or diminish its anticancer efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:

  • Cell Signaling Pathways : The compound may modulate key signaling pathways involved in cell proliferation and apoptosis, such as the PI3K/Akt and MAPK pathways.
  • Receptor Binding : It has been shown to bind to certain receptors involved in immune responses, influencing T-cell activation and cytokine production.

Pharmacokinetics

Pharmacokinetic studies suggest that the compound has favorable absorption characteristics when administered orally or subcutaneously. Its bioavailability is influenced by its lipophilicity due to the iodine substitution. Metabolism studies indicate hepatic clearance with potential for significant first-pass metabolism.

Case Studies

StudyFindings
In Vitro Study on Bacterial Strains Showed significant inhibition of growth in E. coli and S. aureusSupports potential use as an antimicrobial agent
Anticancer Efficacy on MCF-7 Cells Induced apoptosis with IC50 values around 15 µMPromising candidate for breast cancer therapy
Receptor Binding Assay Demonstrated binding affinity to CD3 receptor on T cellsSuggests role in modulating immune responses

Research Findings

Recent studies have highlighted the following findings regarding this compound:

  • Antimicrobial Activity : Exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
  • Cytotoxicity : Shows selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.
  • Inflammatory Response Modulation : Alters cytokine profiles in immune cells, suggesting potential applications in autoimmune diseases.

Properties

IUPAC Name

4-iodo-N-(4-phenylpiperazine-1-carbothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18IN3OS/c19-15-8-6-14(7-9-15)17(23)20-18(24)22-12-10-21(11-13-22)16-4-2-1-3-5-16/h1-9H,10-13H2,(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXWOYUIWARPJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=S)NC(=O)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18IN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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